1-(5-Methylpyridin-2-yl)propan-2-one
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound is characterized by a pyridine ring bearing a methyl substituent at the 5-position and a propan-2-one chain attached at the 2-position through a methylene linker. The compound's simplified molecular-input line-entry system representation is CC1=CN=C(C=C1)CC(=O)C, which clearly delineates the connectivity pattern between the aromatic and aliphatic components. The International Union of Pure and Applied Chemistry nomenclature designation as this compound accurately reflects the substitution pattern and functional group arrangement within the molecular framework.
The pyridine ring system in this compound adopts a planar conformation typical of aromatic heterocycles, with the nitrogen atom contributing to the aromatic electron delocalization system. The ring exhibits characteristic aromatic bond lengths and angles that are consistent with established pyridine structural parameters. The 5-methyl substituent introduces a slight electron-donating effect through hyperconjugation and inductive mechanisms, which influences the electronic distribution within the aromatic system. This substitution pattern affects the overall reactivity and physical properties of the compound compared to unsubstituted pyridine derivatives.
The propan-2-one moiety connected to the pyridine ring through the methylene bridge creates a flexible aliphatic extension that can adopt various conformational arrangements. The ketone functional group within this chain introduces a planar trigonal geometry around the carbonyl carbon, with bond angles approximating 120 degrees as typical for carbonyl compounds. The presence of the methylene linker provides conformational flexibility, allowing for rotation around the carbon-carbon single bonds and enabling different spatial orientations of the ketone group relative to the pyridine ring plane.
The stereochemical considerations for this compound primarily involve the conformational preferences around the flexible methylene bridge connecting the aromatic and ketone components. While the compound does not possess traditional chiral centers, the rotational barriers around the single bonds can lead to preferred conformational states that minimize steric interactions and optimize electronic effects between the pyridine nitrogen and the carbonyl oxygen.
Crystallographic Analysis and Bonding Parameters
The crystallographic analysis of this compound reveals important structural parameters that provide insight into the compound's solid-state organization and intermolecular interactions. While specific crystallographic data for this exact compound are limited in the available literature, structural analysis can be informed by related pyridine ketone derivatives that share similar structural motifs.
The pyridine ring geometry in related compounds demonstrates characteristic bond lengths and angles that are consistent with aromatic heterocyclic systems. The carbon-nitrogen bond lengths within the pyridine ring typically range from 1.33 to 1.35 Angstroms, reflecting the aromatic character and electron delocalization within the heterocycle. The carbon-carbon bond lengths within the aromatic ring generally fall between 1.38 and 1.42 Angstroms, values that are intermediate between single and double bond lengths due to the aromatic delocalization.
The carbonyl group in the propan-2-one moiety exhibits typical ketone bonding parameters, with the carbon-oxygen double bond length approximately 1.20 to 1.23 Angstroms. The bond angles around the carbonyl carbon approach the ideal trigonal planar geometry of 120 degrees, though slight deviations may occur due to crystal packing effects and intermolecular interactions. The carbon-carbon bonds connecting the ketone to the methylene bridge and the terminal methyl group display standard single bond lengths of approximately 1.54 Angstroms.
Table 1: Comparative Bond Length Parameters for Pyridine Derivatives
The intermolecular interactions in the crystal structure are likely dominated by weak van der Waals forces and potential hydrogen bonding interactions between the pyridine nitrogen and hydrogen atoms from neighboring molecules. The presence of the methyl substituent on the pyridine ring may influence the crystal packing arrangement by providing additional hydrophobic interactions and steric constraints that affect the molecular organization within the unit cell.
Crystal packing analysis of similar compounds reveals that pyridine derivatives often exhibit layered arrangements or chain-like structures facilitated by intermolecular nitrogen-hydrogen interactions. The ketone functionality may participate in weak carbonyl-hydrogen interactions that contribute to the overall crystal stability and organization pattern.
Comparative Structural Analysis with Analogous Pyridine Derivatives
The structural characteristics of this compound can be better understood through comparison with closely related pyridine derivatives that share similar substitution patterns or functional group arrangements. This comparative analysis reveals important structure-property relationships and provides insight into the effects of various substituents on the overall molecular geometry and properties.
Comparison with 2-acetyl-5-methylpyridine, which has the molecular formula C₈H₉NO and molecular weight 135.16 grams per mole, reveals the effect of the additional methylene group in the target compound. The 2-acetyl-5-methylpyridine derivative lacks the methylene linker, resulting in direct attachment of the carbonyl group to the pyridine ring. This structural difference significantly affects the conformational flexibility and electronic properties of the molecule, as the direct conjugation between the aromatic system and the carbonyl group in 2-acetyl-5-methylpyridine creates additional resonance stabilization that is absent in the methylene-bridged analog.
The presence of the methylene bridge in this compound disrupts the direct conjugation between the pyridine ring and the ketone functionality, resulting in distinct electronic properties and reactivity patterns. This structural modification affects the compound's photophysical properties, reduction potentials, and coordination behavior compared to the directly conjugated analog.
Table 2: Structural Comparison of Related Pyridine Ketone Derivatives
| Compound | Molecular Formula | Molecular Weight | Linker Group | Conjugation |
|---|---|---|---|---|
| This compound | C₉H₁₁NO | 149.19 | -CH₂- | Interrupted |
| 2-Acetyl-5-methylpyridine | C₈H₉NO | 135.16 | Direct | Extended |
| 1-(Pyridin-2-yl)propan-2-one | C₈H₉NO | 135.16 | -CH₂- | Interrupted |
Analysis of positional isomers provides additional insight into the structural significance of the substitution pattern. Compounds with methyl substitution at different positions on the pyridine ring exhibit varying degrees of steric hindrance and electronic effects. The 5-methyl substitution in the target compound is positioned meta to the nitrogen atom, providing moderate electron-donating effects without significant steric interference with the attached propan-2-one chain.
The conformational preferences of the target compound can be compared with those of other flexible pyridine derivatives. Studies of related compounds suggest that the methylene bridge typically adopts extended conformations that minimize steric interactions between the aromatic ring and the ketone functionality. The rotational barriers around the bridge bonds are relatively low, allowing for facile interconversion between different conformational states at ambient temperatures.
Comparative crystallographic studies of analogous compounds reveal that the crystal packing arrangements are significantly influenced by the nature and position of substituents on the pyridine ring. The 5-methyl group in the target compound provides a moderate steric effect that influences intermolecular interactions without severely disrupting the overall packing efficiency. This substitution pattern often leads to crystal structures with intermediate packing densities compared to unsubstituted or heavily substituted analogs.
The electronic properties comparison shows that the interrupted conjugation in this compound results in distinct ultraviolet-visible absorption characteristics compared to directly conjugated analogs. The absorption maxima are typically shifted to shorter wavelengths due to the reduced extent of electron delocalization, and the extinction coefficients may be modified accordingly.
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-7)5-8(2)11/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWRVCONMXLQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595400 | |
| Record name | 1-(5-Methylpyridin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73010-36-3 | |
| Record name | 1-(5-Methylpyridin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Aldol-Type Condensation Method
Overview:
One common laboratory synthesis of 1-(5-methylpyridin-2-yl)propan-2-one involves an aldol-type condensation between 5-methyl-2-pyridinecarboxaldehyde and acetone. This reaction is base-catalyzed, typically using sodium hydroxide, and proceeds under reflux conditions.
- Reactants: 5-methyl-2-pyridinecarboxaldehyde and acetone
- Catalyst: Sodium hydroxide (NaOH)
- Solvent: Acetone or aqueous medium
- Temperature: Reflux (~60–80 °C)
- Time: Several hours until completion
Mechanism:
The base abstracts an alpha proton from acetone, generating an enolate ion that attacks the aldehyde carbonyl carbon, forming a β-hydroxyketone intermediate. Subsequent dehydration yields the α,β-unsaturated ketone, which can be hydrogenated or further processed to yield the saturated ketone this compound.
- The product is typically purified by recrystallization or distillation.
- Industrial scale adaptations use continuous flow reactors to optimize yield and purity.
| Parameter | Typical Value |
|---|---|
| Reaction temperature | Reflux (~60–80 °C) |
| Reaction time | 4–12 hours |
| Catalyst | NaOH (0.1–1 eq) |
| Yield | Moderate to high (60–85%) |
| Purification | Distillation/Recrystallization |
Synthesis via Pyridine Derivative Intermediates and Ammonium Salts
Overview:
A more complex synthetic route involves preparing this compound via intermediates such as 2-amino-5-methylpyridine or its ammonium salts. This method is well-documented in patent literature and involves multi-step transformations starting from 3-methylpyridine 1-oxide.
- Reaction of 3-methylpyridine 1-oxide with trimethylamine and electrophilic agents (e.g., phosgene, thionyl chloride) to form trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride salts.
- Treatment of these ammonium salts with hydrogen bromide under controlled heating (150–210 °C) to induce rearrangement and formation of 2-amino-5-methylpyridine.
- Further functionalization of 2-amino-5-methylpyridine to introduce the propan-2-one moiety through acylation or related reactions.
- Temperature: 20–210 °C (stepwise)
- Solvents: Methylene chloride, ethyl acetate, pyridine
- Workup: pH adjustment with NaOH, extraction with organic solvents, drying over sodium sulfate
- Intermediate ammonium salts isolated with ~96% theoretical yield.
- Final 2-amino-5-methylpyridine obtained with 86% yield, purity >99% by GC analysis.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of ammonium salt | 0–25 °C, methylene chloride | ~96 | Isolated as solid |
| Hydrogen bromide treatment | 150–210 °C, aqueous HBr solution | 86 | TLC monitored, 8–12 hours |
| Extraction and purification | NaOH pH 9-10, ethyl acetate | - | Organic phase dried and concentrated |
This route offers a scalable approach suitable for industrial applications, providing high purity intermediates for further synthesis of the target ketone.
Alternative Synthetic Routes Involving Organometallic and Catalytic Reactions
While direct literature on alternative routes specifically for this compound is limited, related compounds have been synthesized using palladium-catalyzed cross-coupling and nucleophilic substitution reactions, which may be adapted for this compound.
- Use of palladium catalysts (e.g., XPhos Pd G2) for coupling pyridine derivatives with alkyl or acyl partners.
- Reactions conducted in solvents such as acetonitrile or dichloromethane, with bases like triethylamine, under reflux or microwave conditions.
These methods allow for selective functionalization of the pyridine ring and installation of the propan-2-one moiety, with potential for stereochemical control and higher yields.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range (%) | Scale | Notes |
|---|---|---|---|---|---|
| Aldol-type condensation | 5-methyl-2-pyridinecarboxaldehyde + acetone | NaOH, reflux, several hours | 60–85 | Lab to pilot | Simple, cost-effective |
| Ammonium salt intermediate route | 3-methylpyridine 1-oxide + trimethylamine + HBr | 0–210 °C, multi-step | ~86 (intermediate) | Industrial | High purity, multi-step, scalable |
| Organometallic catalysis | Pyridine derivatives + acyl/alkyl halides | Pd catalyst, organic solvents | Variable | Research scale | Potential for advanced functionalization |
Research Findings and Analytical Data
- NMR Characterization: 1H NMR spectra confirm the presence of methyl groups on the pyridine ring (singlet ~2.4 ppm) and the propan-2-one moiety.
- Purity Assessment: Gas chromatography and thin-layer chromatography are commonly used to monitor reaction completion and purity.
- Reaction Monitoring: TLC and HPLC techniques are employed to ensure reaction completeness, especially in multi-step processes involving ammonium salts.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 5-methyl-2-pyridinecarboxylic acid.
Reduction: Formation of 1-(5-methylpyridin-2-yl)propan-2-ol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1-(5-Methylpyridin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in aromatic systems, substituents, and functional groups:
Physicochemical Properties
- Melting Points: Pyridine derivatives (e.g., ’s phthalazinone analog) exhibit higher melting points (122–124°C) due to strong intermolecular interactions . Thiophene analogs (e.g., 1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one) have lower melting points, reflecting reduced polarity .
- Spectroscopic Data :
- IR : C=O stretches in pyridine-based ketones (e.g., ~1634 cm⁻¹ in ) are redshifted compared to thiophene analogs (~1700 cm⁻¹), indicating conjugation differences .
- NMR : Pyridine protons (e.g., δ 7.97–7.42 ppm in ) are deshielded due to the electronegative N atom, whereas thiophene protons resonate upfield .
Computational Analysis
- Electronic Structure : Tools like Multiwfn () reveal pyridine’s electron-withdrawing effect stabilizes the ketone group, enhancing electrophilicity compared to thiophene analogs .
- Reactivity : Pyridine’s nitrogen atom increases the compound’s susceptibility to nucleophilic attack at the ketone position, whereas thiophene’s electron-rich ring favors electrophilic substitution .
Biological Activity
1-(5-Methylpyridin-2-yl)propan-2-one, a compound with the molecular formula C₉H₁₁NO and a molecular weight of approximately 149.19 g/mol, has garnered attention in various fields of biological research due to its intriguing properties and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a pyridine ring substituted at the 5-position with a methyl group, connected to a propan-2-one moiety. This configuration contributes to its reactivity and potential biological interactions. The compound is classified under various chemical databases, including PubChem and BenchChem.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Notably, one method involves dissolving 1-Phenylprop-2-yn-1-ol and 5-methylpyridin-2-amine in toluene, followed by the addition of silver carbonate and DBU for a reflux reaction at 393 K for approximately 12 hours. This method highlights the compound's versatility in organic synthesis applications.
Research indicates that this compound interacts with various biological macromolecules, potentially influencing enzymatic activities and receptor binding. Its mechanism of action may involve modulation of specific pathways related to hormone regulation, particularly in neurobiology contexts where it activates the hypothalamic-pituitary-adrenal axis.
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated that derivatives of pyridine compounds exhibit varying degrees of cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, certain derivatives showed substantial decreases in cell viability at concentrations as low as 6.25 µM . The structural features of these compounds suggest that modifications can enhance their antiproliferative activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1f | MDA-MB-231 | 6.25 |
| 1d | MDA-MB-231 | 25 |
| 1b | MDA-MB-231 | 50 |
This table summarizes findings from studies evaluating the efficacy of various derivatives against breast cancer cells, indicating that structural modifications can significantly impact biological activity.
Case Studies and Research Findings
Neurobiology Applications : Research has shown that this compound can influence neuroendocrine responses by modulating hormone levels. Studies indicate an increase in stress-related hormones when administered to mammalian models, suggesting potential applications in understanding stress responses and developing therapeutic agents for related disorders.
Vibrational Circular Dichroism (VCD) : The compound has also been utilized in VCD studies to determine absolute configurations in drug discovery processes. By comparing VCD spectra with theoretical calculations, researchers can assign configurations essential for understanding drug interactions at the molecular level.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Pyridin-2-yl)propan-2-one | Lacks methyl substitution on pyridine | Slightly different reactivity |
| 1-(4-Methylpyridin-2-yl)propan-2-one | Methyl group at the 4-position | Different biological activity |
| 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one | Contains cyclohexyl substituent | Potentially more complex interactions |
This comparative analysis illustrates how variations in substitution patterns can significantly influence both chemical behavior and biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Methylpyridin-2-yl)propan-2-one in academic laboratories?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions or one-pot multicomponent protocols. For example, analogous pyridinyl ketones are synthesized using Pd-catalyzed coupling of methylpyridine derivatives with propanone precursors under inert conditions . Post-synthesis, purity should be verified via HPLC (>98%) and structural confirmation via H/C NMR and FTIR (e.g., carbonyl stretch at ~1700 cm) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .
- In case of skin contact, wash immediately with water for 15 minutes; consult a physician if irritation persists .
- Store in airtight containers away from oxidizers and heat sources .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties like HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) may assess binding affinity to biological targets (e.g., enzymes with pyridine-binding pockets) .
Q. How can contradictions in spectroscopic data for this compound be resolved?
- Methodological Answer :
- Scenario : Discrepancies in NMR chemical shifts.
- Resolution : Compare with crystallographic data (e.g., X-ray structures of analogous compounds ) to validate proton environments.
- Control Experiments : Re-synthesize the compound under varying conditions (e.g., solvent polarity, temperature) to isolate confounding factors .
Q. What experimental strategies can elucidate the environmental fate of this compound?
- Methodological Answer :
- Adsorption Studies : Use microspectroscopic imaging (e.g., AFM-IR) to analyze interactions with indoor surfaces (silica, cellulose) under controlled humidity .
- Degradation Pathways : Perform photolysis experiments (UV-Vis irradiation) with GC-MS monitoring to identify breakdown products (e.g., pyridine derivatives) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity data?
- Methodological Answer :
- Standardization : Use uniform assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Meta-Analysis : Cross-reference with PubChem bioactivity data (e.g., antimicrobial IC values) to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
